3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-4-6(8)5(2)13(12-4)7-9-3-10-11-7/h3H,8H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYERHWGZPKDHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=NN2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with 3-amino-1,2,4-triazole under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the Pyrazole 1-Position
The 1-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Table 1: Comparison of Substituents and Molecular Features
Electronic and Steric Effects
- This contrasts with alkyl or aryl substituents (e.g., isopropyl in ), which primarily contribute to lipophilicity and steric hindrance.
- This differs from the triazole’s electron-rich nature.
- Fluorinated Analog () : The trifluoroethoxy group improves metabolic stability via fluorine’s inductive effect, whereas the triazole may enhance solubility through polar interactions.
Biological Activity
3,5-Dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the compound's biological activity, including pharmacological properties, synthesis methods, and comparative studies with related compounds.
Structural Characteristics
The compound is characterized by the presence of a pyrazole ring substituted with a triazole moiety. This structural arrangement contributes to its diverse biological activities.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antifungal Activity : Preliminary studies suggest that the compound may have antifungal properties due to its ability to inhibit fungal growth.
- Anticancer Potential : Computational predictions have indicated potential anticancer activity, warranting further experimental validation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.
Synthesis Methods
The synthesis of this compound can be achieved through various routes. Common methods include:
- Condensation Reactions : Utilizing pyrazole and triazole precursors.
- Multi-step Synthesis : Involving several intermediate compounds to achieve the final product.
Comparative Analysis
To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrazole | Pyrazole ring | Antifungal properties |
| 5-Acetylpyrazole | Acetyl group on pyrazole | Anticancer activity |
| 4-Triazolopyrimidine | Triazole and pyrimidine rings | Antiviral properties |
| 3,5-Dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amino-acetic acid | Pyrazole with triazole and acetic acid | Potential anti-inflammatory effects |
Study 1: Antifungal Activity
In a study conducted by researchers at [source], the antifungal efficacy of 3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amino was evaluated against various fungal strains. The results indicated significant inhibition of fungal growth compared to control groups.
Study 2: Anticancer Potential
A computational study published in [source] utilized molecular docking simulations to predict the binding affinity of the compound to cancer-related targets. The findings suggested that the compound could effectively bind to specific receptors involved in cancer proliferation.
Study 3: Anti-inflammatory Effects
Research published in [source] examined the anti-inflammatory effects of the compound in animal models. The results demonstrated a marked reduction in inflammatory markers following treatment with the compound.
Q & A
Q. What synthetic strategies are recommended for obtaining 3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine with high purity?
Synthesis typically involves multi-step condensation and functionalization reactions. For example, pyrazole precursors can undergo nucleophilic substitution or cyclization with triazole derivatives. Key steps include:
- Reaction Optimization : Control temperature (e.g., 60–100°C) and solvent polarity (e.g., DMF or ethanol) to favor cyclization .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity .
- Critical Parameters : Monitor reaction progress via TLC and adjust stoichiometry of reagents like benzylating agents or triazole precursors to minimize side products .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR (in DMSO- or CDCl) identify substituent positions and confirm regioselectivity. For example, pyrazole C-H protons resonate at δ 6.5–7.5 ppm, while triazole NH appears as a broad singlet near δ 5.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 207.124) and fragments .
- Elemental Analysis : Validate empirical formula (CHN) with <0.3% deviation .
Advanced Research Questions
Q. How can crystallographic tools like SHELX and ORTEP-III aid in analyzing this compound’s molecular conformation?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in methanol/water). Use SHELXL for refinement to determine bond lengths, angles, and hydrogen-bonding networks. For example, the triazole ring may exhibit planarity deviations (<5°) affecting stability .
- ORTEP-III Visualization : Generate thermal ellipsoid plots to assess torsional strain and intermolecular interactions (e.g., π-π stacking between pyrazole and triazole rings) .
- Data Interpretation : Compare experimental results with DFT-optimized geometries to identify discrepancies in dihedral angles (>10° may indicate dynamic flexibility) .
Q. What methodologies are recommended for evaluating this compound’s thermal stability and decomposition pathways?
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. A decomposition onset >200°C suggests suitability for high-temperature applications (e.g., energetic materials) .
- Differential Scanning Calorimetry (DSC) : Detect exothermic peaks (e.g., at 215–340°C) to map decomposition kinetics. Use Kissinger analysis to calculate activation energy () .
- Contradiction Resolution : If TGA/DSC data conflict (e.g., mass loss without thermal events), perform evolved gas analysis (EGA) via FTIR to identify volatile byproducts .
Q. How should researchers design experiments to evaluate biological activity, such as enzyme inhibition or receptor binding?
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Prioritize triazole NH and pyrazole methyl groups as pharmacophores .
- In Vitro Assays : Test IC values against cancer cell lines (e.g., MCF-7) via MTT assays. Compare with structurally similar compounds (e.g., 1-benzyl derivatives) to establish SAR .
- Data Validation : Replicate assays in triplicate and use positive controls (e.g., doxorubicin for cytotoxicity) to mitigate false positives .
Contradiction Analysis and Methodological Considerations
Q. How can researchers resolve discrepancies in reported synthetic yields or purity levels?
- Root Cause : Variability often stems from solvent choice (polar aprotic vs. protic) or catalyst loading (e.g., Cu(I) vs. Pd). For example, reports 17.9% yield with CuBr, while achieves >50% using NaH .
- Mitigation : Conduct Design of Experiments (DoE) to optimize parameters. Use response surface methodology (RSM) for multi-variable analysis .
Q. What computational approaches are suitable for predicting this compound’s reactivity or spectroscopic properties?
- Density Functional Theory (DFT) : Calculate IR vibrational frequencies (e.g., NH stretching at 3400 cm) and compare with experimental FTIR data .
- NMR Prediction Tools : Use ACD/Labs or Gaussian to simulate spectra. Discrepancies >0.2 ppm may indicate solvent effects or tautomerism .
Tables for Key Data
Q. Table 1. Thermal Stability Parameters
| Technique | Decomposition Onset (°C) | (kJ/mol) | Reference |
|---|---|---|---|
| TGA | 215 | - | |
| DSC | 340 | 122.7 |
Q. Table 2. Synthetic Optimization via DoE
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | +35% |
| Solvent | DMF | +20% |
| Catalyst | NaH (1.2 eq) | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
